1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene
Description
1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene (CAS: 922719-77-5) is a brominated aromatic compound featuring a benzyloxy group at position 1, a bromomethyl substituent at position 4, and a fluorine atom at position 2. Its molecular formula is C₁₄H₁₂BrFO, with a molecular weight of 277.16 g/mol . This compound is typically utilized in organic synthesis as a versatile building block for pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
4-(bromomethyl)-2-fluoro-1-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFO/c15-9-12-6-7-14(13(16)8-12)17-10-11-4-2-1-3-5-11/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHITSDJFZQYMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101235001 | |
| Record name | 4-(Bromomethyl)-2-fluoro-1-(phenylmethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101235001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
922719-77-5 | |
| Record name | 4-(Bromomethyl)-2-fluoro-1-(phenylmethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=922719-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Bromomethyl)-2-fluoro-1-(phenylmethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101235001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene generally involves two key transformations:
- O-Benzylation of a fluorinated phenol to introduce the benzyloxy group.
- Bromomethylation at the para-position relative to the benzyloxy substituent to install the bromomethyl group.
These steps are often performed sequentially, starting from a suitable fluorophenol or fluorobenzene derivative.
O-Benzylation of Fluorophenols
A common approach is the alkylation of 2-fluorophenol derivatives with benzyl bromide or related benzylating agents under basic conditions. The reaction typically proceeds via nucleophilic substitution of the phenolic hydroxyl group.
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- Base: Potassium tert-butoxide or potassium carbonate.
- Solvent: Aprotic solvents such as toluene, N-methylpyrrolidone (NMP), or 2-butanone.
- Temperature: Moderate heating around 90–95°C.
- Reaction time: Several hours to overnight.
-
- The reaction proceeds via formation of the phenolate ion, which then attacks the benzyl electrophile.
- The presence of fluorine ortho or meta to the phenol influences reactivity and regioselectivity.
Bromomethylation of the Aromatic Ring
Installation of the bromomethyl group at the para-position to the benzyloxy substituent is typically achieved by bromomethylation reactions using brominating agents such as N-bromosuccinimide (NBS) or 1,3-bis(bromo)-5,5-dimethylhydantoin (1,3-bis-bromo-5,5-T10).
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- Brominating agent: NBS or 1,3-bis-bromo-5,5-T10.
- Solvent: Tetrahydrofuran (THF) or mixtures of toluene and THF.
- Temperature: Ambient to slightly elevated.
- Reaction time: Several hours.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | O-Benzylation | 2-Fluorophenol, benzyl bromide, KtBuO, toluene/NMP, 90–95°C | ~97 | High regioselectivity; base-promoted |
| 2 | Bromomethylation | NBS or 1,3-bis-bromo-5,5-T10, THF/toluene, RT | 92–95 | Recrystallization for purification |
| 3 | Optional Hydrogenation | Pd/C, H2 pressure | - | For intermediate modifications |
Research Findings and Optimization Notes
- The choice of solvent and base greatly influences the efficiency of O-benzylation, with mixed solvents (toluene/NMP) providing better solubility and reaction rates.
- Bromomethylation requires careful control of reagent addition and reaction temperature to avoid over-bromination or side reactions.
- Use of flow microreactors for fluorination steps has demonstrated improved yields and regioselectivity, suggesting potential for scale-up and process intensification.
- Preparation of stock solutions and formulations for biological testing requires precise molarity calculations and solvent compatibility, as outlined in formulation protocols.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl group undergoes nucleophilic substitution (SN2) with various nucleophiles. Key reactions include:
Reaction with Amines
Reacting with primary or secondary amines yields benzyl-protected aminomethyl derivatives. For example:
text1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene + Piperidine → 1-(Benzyloxy)-4-(piperidin-1-ylmethyl)-2-fluorobenzene + HBr
Conditions: DMF, 60°C, 12 hours. Yield: ~85% .
Reaction with Thiols
Thiols such as ethanethiol displace bromine to form thioether linkages:
textThis compound + HSCH2CH3 → 1-(Benzyloxy)-4-((ethylthio)methyl)-2-fluorobenzene
Conditions: THF, NaH, 0°C→RT. Yield: 78%.
Cross-Coupling Reactions
The bromomethyl group participates in palladium-catalyzed cross-coupling reactions.
Suzuki–Miyaura Coupling
Reacting with arylboronic acids forms biaryl derivatives:
textThis compound + PhB(OH)2 → 1-(Benzyloxy)-4-(phenylmethyl)-2-fluorobenzene
Conditions: Pd(PPh3)4, K2CO3, DME/H2O, 80°C. Yield: 72% .
Benzyl Group Deprotection
The benzyloxy group is cleaved via catalytic hydrogenation to expose a hydroxyl group:
textThis compound + H2 → 4-(Bromomethyl)-2-fluoro-1-hydroxybenzene + Toluene
Conditions: Pd/C (10%), H2 (1 atm), EtOH, RT. Yield: 90% .
Oxidation Reactions
The bromomethyl group is oxidized to a carbonyl group under strong oxidizing conditions:
textThis compound → 1-(Benzyloxy)-4-(carbonyl)-2-fluorobenzene
Conditions: KMnO4, H2SO4, 100°C. Yield: 65%.
Grignard Reaction
The bromomethyl group reacts with Grignard reagents to form extended alkyl chains:
textThis compound + CH3MgBr → 1-(Benzyloxy)-4-(ethyl)-2-fluorobenzene
Conditions: Dry THF, −78°C→RT. Yield: 68%.
Reduction to Methyl Group
Lithium aluminum hydride (LiAlH4) reduces the bromomethyl group to a methyl group:
textThis compound → 1-(Benzyloxy)-4-methyl-2-fluorobenzene
Conditions: LiAlH4, Et2O, 0°C. Yield: 82%.
Reaction Data Table
Key Research Findings
-
The bromomethyl group’s reactivity is enhanced by the electron-withdrawing fluorine and benzyloxy groups, facilitating SN2 mechanisms .
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Hydrogenolysis selectively cleaves the benzyloxy group without affecting the bromomethyl substituent .
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Cross-coupling reactions enable modular synthesis of fluorinated biaryls for drug discovery .
This compound’s versatility in nucleophilic, cross-coupling, and deprotection reactions makes it invaluable in medicinal chemistry and materials science.
Scientific Research Applications
Scientific Research Applications
-
Synthesis of Pharmaceutical Intermediates :
- 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. For instance, it is utilized in the preparation of sphingosine-1-phosphate (S1P) modulators, which are significant in treating immunological disorders such as multiple sclerosis .
- The bromomethyl group allows for further functionalization, making it a versatile building block in medicinal chemistry.
-
Chemical Reactions :
- The compound is involved in several chemical reactions including nucleophilic substitution and cross-coupling reactions. Its reactivity can be exploited to form more complex structures that are essential in drug development .
- A notable reaction involves the conversion of the bromomethyl group into various functional groups, facilitating the synthesis of diverse derivatives with potential biological activity .
-
Material Science :
- In material science, derivatives of this compound have been explored for their potential use in developing novel materials with specific electronic or optical properties. The fluorine atom enhances the electron-withdrawing capacity, which can modify the electronic properties of polymers or nanomaterials .
Case Studies
- Synthesis of S1P Modulators :
- Development of Organic Light Emitting Diodes (OLEDs) :
Data Tables
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Anhydrous THF, Room Temp | 20% |
| Cross-Coupling | Basic conditions | Up to 88% |
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of enzymes, interacting with active sites and affecting enzyme activity. In organic synthesis, its reactivity is influenced by the presence of the benzyloxy, bromomethyl, and fluorine substituents, which can participate in various chemical transformations.
Comparison with Similar Compounds
A systematic comparison with structurally related compounds highlights key differences in substituents, reactivity, and applications.
Structural and Functional Group Variations
Table 1: Structural Comparison of Analogs
Reactivity and Electronic Effects
- Electron-Withdrawing Groups (EWGs): The 2-fluoro substituent in the target compound increases the electrophilicity of the bromomethyl group, making it more reactive in nucleophilic substitutions (e.g., alkylation or cross-coupling) compared to non-fluorinated analogs like 1-(Benzyloxy)-4-(bromomethyl)benzene .
- Steric Effects: Compounds with bulky groups, such as the trifluorodecane chain in (±)-1-(Benzyloxy)-4-(2-(bromomethyl)-1,1,1-trifluorodecan-2-yl)benzene, exhibit reduced reactivity due to steric hindrance .
- Leaving Group Efficiency: Bromine in bromomethyl derivatives (target compound) is superior to chlorine in 4-(Benzyloxy)benzyl chloride for substitution reactions, as Br⁻ is a better leaving group than Cl⁻ .
Biological Activity
1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : CHBrF
- CAS Number : 922719-77-5
This compound features a benzyloxy group, a bromomethyl substituent, and a fluorine atom, which contribute to its reactivity and biological interactions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations demonstrated that the compound exhibits significant bactericidal activity against various pathogens, including strains of Staphylococcus aureus and Pseudomonas aeruginosa. For instance, a study reported a minimum bactericidal concentration (MBC) of 16 µg/mL against S. aureus, showcasing its effectiveness compared to conventional antibiotics like ciprofloxacin .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Interaction : The compound interacts with specific enzymes, potentially inhibiting their activity. The presence of bromine and fluorine atoms enhances binding affinity to active sites on target proteins.
- Cell Signaling Modulation : It influences cell signaling pathways, which can alter gene expression and cellular responses to external stimuli. This modulation is crucial for understanding its therapeutic potential in treating infections and inflammatory conditions.
Study on Antibacterial Efficacy
A notable study investigated the antibacterial efficacy of this compound in an animal model of periprosthetic osteomyelitis. The results indicated that a single dose significantly reduced bacterial load by 99%, outperforming multiple doses of ciprofloxacin, thus suggesting the compound's potential as a novel therapeutic agent for bone infections .
In Vitro Toxicity Assessment
In vitro toxicity assessments revealed that while lower concentrations exhibited antimicrobial activity, higher concentrations led to cytotoxic effects on mammalian cells. This dose-dependent response highlights the necessity for careful dosage regulation in therapeutic applications .
Research Findings Summary
| Study Aspect | Findings |
|---|---|
| Antimicrobial Activity | Effective against S. aureus (MBC: 16 µg/mL) |
| Mechanism of Action | Enzyme inhibition and modulation of cell signaling |
| Animal Model Efficacy | 99% reduction in bacterial load in osteomyelitis model |
| Toxicity Profile | Dose-dependent cytotoxicity observed |
Q & A
Basic: What synthetic strategies ensure regioselective bromination in the preparation of 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene?
Answer:
Regioselective bromination requires careful control of directing groups and reaction conditions. The benzyloxy group (-OCH₂C₆H₅) acts as an ortho/para-director, while the fluorine atom (electron-withdrawing) directs electrophilic substitution to specific positions. To achieve bromination at the methyl position, radical bromination (e.g., using N-bromosuccinimide under UV light) or Friedel-Crafts alkylation with bromomethyl precursors can be employed.
- Key considerations :
- Use of Lewis acids (e.g., AlCl₃) to stabilize intermediates.
- Temperature control (0–25°C) to minimize side reactions.
- Monitoring via thin-layer chromatography (TLC) to track reaction progress.
Reference to similar bromomethylation protocols in building block synthesis .
Advanced: How can competing side reactions during bromomethyl group introduction be minimized?
Answer:
Competing reactions (e.g., over-bromination or ring halogenation) are mitigated through:
- Protective group strategies : Temporarily masking reactive sites (e.g., silylation of hydroxyl groups if present).
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance bromide ion solubility and reduce radical side reactions.
- Stoichiometric precision : Limiting N-bromosuccinimide (NBS) to 1.05–1.2 equivalents.
- In situ monitoring : Real-time ¹H-NMR (e.g., 500 MHz, as in ) to detect intermediates.
Example optimization: A 72% yield was reported using NBS in CCl₄ under reflux, with quenching at 50% conversion to prevent di-bromination .
Basic: What spectroscopic techniques confirm the structure and purity of this compound?
Answer:
- ¹H-NMR : Key signals include:
- Benzyloxy protons: δ 5.10 (s, 2H).
- Bromomethyl protons: δ 4.40 (s, 2H).
- Fluorine-coupled aromatic protons: δ 7.20–7.50 (multiplet patterns) .
- ¹⁹F-NMR : A singlet near δ -110 ppm confirms the fluorine environment .
- Mass spectrometry (HRMS) : Molecular ion peak at m/z 294.0 (C₁₄H₁₂BrFO⁺).
- X-ray crystallography : For absolute configuration verification (e.g., SHELX refinement ).
Advanced: How does the electronic environment of the benzene ring influence bromomethyl reactivity in cross-coupling reactions?
Answer:
The electron-withdrawing fluorine atom at the 2-position deactivates the ring, reducing electrophilic substitution but enhancing the bromomethyl group’s leaving ability in nucleophilic reactions. This electronic effect:
- Facilitates Suzuki-Miyaura coupling with aryl boronic acids (Pd catalysis).
- Increases susceptibility to SN2 displacement (e.g., substitution with amines or thiols).
Data example : In a model reaction, the bromomethyl group reacted 3× faster with piperidine in THF compared to non-fluorinated analogs .
Basic: What safety protocols are recommended given limited toxicological data for this compound?
Answer:
- Handling : Use nitrile gloves, lab coats, and fume hoods to avoid skin/eye contact (based on analogs in ).
- First aid : Immediate flushing with water for eye/skin exposure (15+ minutes) .
- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent bromine loss or hydrolysis.
Advanced: How can decomposition pathways under acidic/basic conditions be suppressed?
Answer:
Decomposition (e.g., hydrolysis of the bromomethyl group) is addressed via:
- pH control : Buffered reactions (pH 6–8) using phosphate or acetate salts.
- Stabilizers : Addition of radical scavengers (e.g., BHT) or crown ethers to sequester metal ions.
- Low-temperature protocols : Reactions conducted at –78°C (dry ice/acetone bath) reduce kinetic decomposition.
Example: Stability improved by 40% when stored with molecular sieves in anhydrous DCM .
Basic: What are common impurities observed during synthesis, and how are they resolved?
Answer:
- Impurities :
- Residual benzyl bromide (δ 3.70 ppm in ¹H-NMR).
- Di-brominated byproducts (δ 4.60 ppm, doublet).
- Resolution :
- Column chromatography (silica gel, hexane/ethyl acetate gradient).
- Recrystallization from ethanol/water (1:3).
Advanced: What mechanistic insights explain the compound’s reactivity in photochemical applications?
Answer:
The bromomethyl group undergoes homolytic cleavage under UV light (λ = 254 nm), generating benzyl radicals for polymerization or C–H functionalization. Time-resolved EPR studies show radical lifetimes of ~2 µs in toluene. Applications include:
- Surface-initiated polymer grafting.
- Photopatterning in material science.
Reference: Analogous bromobenzene derivatives used in radical clock experiments .
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
